REACTION_CXSMILES
|
Cl.[CH3:2][S:3]([C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9])(=[O:5])=[O:4].[N:13]([O-])=O.[Na+].O.O.[Sn](Cl)Cl>>[CH3:2][S:3]([C:6]1[CH:7]=[C:8]([NH:9][NH2:13])[CH:10]=[CH:11][CH:12]=1)(=[O:4])=[O:5] |f:0.1,2.3,4.5.6|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product is purified by precipitation from ethyl acetate with cyclohexane
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C=1C=C(C=CC1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |